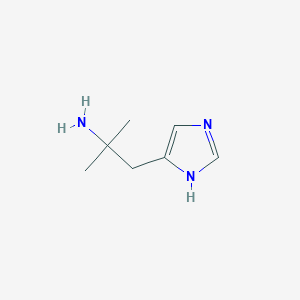

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine

Description

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine (CAS: 21150-01-6, PubChem CID: 55212033) is a heterocyclic amine featuring a 2-methylpropan-2-amine group attached to the 5-position of an imidazole ring. Key properties include:

- Molecular formula: C₇H₁₃N₃

- Molecular weight: 139.20 g/mol

- SMILES: CC(CC1=CN=CN1C)N

- Structural features: The imidazole ring (a five-membered aromatic system with two nitrogen atoms at positions 1 and 3) is substituted at position 5 with a branched aliphatic amine group.

- Physicochemical data: Predicted collision cross-section (CCS) values for adducts range from 129.8 Ų ([M+H]⁺) to 140.1 Ų ([M+Na]⁺), indicating moderate polarity .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-7(2,8)3-6-4-9-5-10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |

InChI Key |

JTZKUGOOSKYHBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CN=CN1)N |

Origin of Product |

United States |

Preparation Methods

Direct Substitution on Imidazole Ring

- A classical approach involves starting with 1H-imidazole or substituted imidazoles and performing nucleophilic substitution at the 5-position.

- For example, halogenated imidazoles (like 5-bromo- or 5-chloro-imidazole) can undergo nucleophilic substitution with amines under basic conditions to introduce the 2-methylpropan-2-amine side chain.

- This method requires careful control of reaction conditions to avoid poly-substitution or ring degradation.

Synthesis via Propargylic Amines and Isocyanates (Base-Catalyzed Cyclization)

- A sophisticated method reported involves the use of propargylic amines and phenyl isocyanates under base catalysis to form imidazole derivatives.

- The organo-catalyst BEMP (a phosphazene base) has been shown to efficiently catalyze intramolecular hydroamidation leading to imidazol-2-one and imidazolidin-2-one derivatives under mild conditions.

- Although these studies focus on related imidazole derivatives, the methodology can be adapted for 1-(1H-imidazol-5-yl)-2-methylpropan-2-amine by modifying the amine and isocyanate substrates.

- The reaction proceeds via base-mediated isomerization to an allenamide intermediate, followed by cyclization to the imidazole ring.

- Reaction times are short (down to 1 minute), and yields are generally good (up to quantitative in some cases).

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

Multi-Step Synthesis via Imidazole Acetic Acid Derivatives

- Another approach involves synthesizing imidazole acetic acid derivatives followed by amide coupling reactions.

- For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid can be prepared by reacting 2-methyl-5-nitro-1H-imidazole with chloroacetic acid in dimethyl sulfoxide and ethanol at elevated temperature (~80°C).

- Subsequent coupling with various amines (e.g., 2-chloroaniline) under heating produces amide derivatives.

- These amide derivatives can be further modified by substitution or reduction to yield the target amine-substituted imidazole compounds.

- The process involves crystallization and recrystallization steps to purify the intermediates and final products.

Comparative Data Table of Preparation Methods

Detailed Experimental Procedure Example (Base-Catalyzed Synthesis)

General Procedure for BEMP-Catalyzed Synthesis of Imidazol-2-ones:

- Dissolve propargylic amine (0.4 mmol) in acetonitrile (4 mL).

- Add BEMP catalyst (5 mol%, 6 μL).

- Stir the reaction mixture at room temperature for 1 minute (monitored by TLC).

- Remove solvent under reduced pressure.

- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate as eluent.

- Obtain the imidazole derivative in high yield (up to quantitative).

Mechanistic Insights

- The reaction mechanism involves initial deprotonation of the urea or amine proton by the strong base BEMP.

- This is followed by isomerization of the propargylic triple bond to an allenamide intermediate.

- Cyclization occurs via nucleophilic attack forming the imidazole ring with a low activation barrier (~12.5 kcal/mol).

- Final protonation yields the neutral imidazole product.

- Computational studies (DFT) support this pathway and explain the high chemo- and regioselectivity observed experimentally.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.

Scientific Research Applications

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: 1-(1H-Imidazol-1-YL)propan-2-amine

Aryl-Substituted Imidazol-2-amines

- Examples :

- Comparison :

- Lipophilicity : Aryl substituents increase logP values (e.g., XLogP3 ~2.5 for diphenyl derivatives vs. 0.3 for the target compound), enhancing membrane permeability but reducing solubility .

- Biological activity : Aryl-imidazol-2-amines are frequently explored as antimicrobial agents due to π-π stacking interactions with biological targets .

Functionalized Imidazole Derivatives

- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid: Structure: Contains a thioether linkage and carboxylic acid group (C₇H₁₀N₂O₂S). Key differences:

- Carboxylic acid moiety increases acidity (pKa ~4.5) compared to the amine (pKa ~9-10) .

- Synthetic challenges: Regioselective substitution on imidazole rings (e.g., S-2 vs. N-3) requires optimized conditions, as noted in .

Pharmaceutical Derivatives: BRD4 Bromodomain Inhibitors

- Example : 4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine (PDB: 8D5Q).

- Comparison :

- The target compound lacks the extended aromatic systems (pyrimidine, bromophenyl) critical for binding to bromodomains.

- Structural simplicity of the target may limit target affinity but improve synthetic accessibility .

Biological Activity

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine, also known as N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine, is a compound of considerable interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Structural Characteristics

The compound features an imidazole ring, a five-membered aromatic structure containing two nitrogen atoms. This configuration allows for significant interactions with biological targets, enhancing its pharmacological potential. The presence of the propan-2-yl group increases lipophilicity, which may improve bioavailability and interaction with cellular components.

Table 1: Structural Overview

| Component | Description |

|---|---|

| Chemical Formula | C₇H₁₄N₂ |

| Imidazole Ring | Five-membered heterocycle with two nitrogens |

| Propan-2-yl Group | Enhances lipophilicity |

Antimicrobial Properties

Research indicates that 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Anticancer Activity

The compound has demonstrated potential in inhibiting tumor growth in vitro. Its mechanism may involve the modulation of cell proliferation pathways and the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

In various models, 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine has been reported to reduce inflammation markers. This activity is crucial for developing treatments for inflammatory diseases.

Table 2: Summary of Biological Activities

The biological activity of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine can be attributed to its interaction with various biological targets:

Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Receptor Binding : It may interact with receptors that play roles in signaling pathways, influencing physiological responses.

Biochemical Pathways : The compound modulates several biochemical pathways, including those related to cell proliferation and inflammatory responses.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of imidazole derivatives, 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action.

Pharmacokinetics

Imidazole derivatives typically exhibit high solubility in polar solvents, which enhances their bioavailability. Studies suggest that 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine's solubility profile facilitates effective absorption and distribution within biological systems.

Table 3: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Solubility | High solubility in polar solvents |

| Bioavailability | Enhanced absorption |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine?

- Methodology : Common approaches include nucleophilic substitution or coupling reactions involving imidazole derivatives. For example, thiophene-based analogs (e.g., 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine) are synthesized via bromination followed by amine coupling . Optimization involves adjusting reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd-based for cross-coupling). Purification typically employs column chromatography with polar/non-polar solvent gradients .

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodology :

- NMR : Use ¹H/¹³C-NMR to confirm proton environments and carbon frameworks. For instance, imidazole protons appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₇H₁₁N₃: 125.17 g/mol) .

- FTIR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N stretches at 1200–1350 cm⁻¹) .

Q. What preliminary biological screening assays are applicable?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for targets like HIV reverse transcriptase (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Compare results with experimental UV-Vis spectra to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Systematic Review : Cross-reference databases (PubMed, Scopus) to identify variables like assay conditions or cell lines .

- Dose-Response Analysis : Replicate studies with standardized protocols (e.g., fixed concentrations, controlled pH/temperature) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., BRD4 bromodomains) and reconcile discrepancies .

Q. How can X-ray crystallography ensure structural accuracy?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Validate with R-factor (<5%) and residual density maps .

- Example : BRD4(D1)-ligand complexes (PDB: 7RXR) demonstrate imidazole’s role in π-π stacking interactions .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the imidazole 4/5-positions to modulate lipophilicity .

- Bioisosteric Replacement : Replace the propan-2-amine chain with cyclopropylamine or azetidine to assess steric effects .

- In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with predicted enhanced binding .

Q. What in vitro models assess metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.